Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide
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Overview
Description
Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both benzofuran and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro and ethyl ester groups. The pyridine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or de-esterified compounds.
Scientific Research Applications
Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the benzofuran and pyridine moieties suggests potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate
- Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate
Uniqueness
Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both benzofuran and pyridine moieties, along with the chloro and ethyl ester groups, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3.BrH/c1-2-22-17(21)16-14(10-20-12-5-7-19-8-6-12)13-9-11(18)3-4-15(13)23-16;/h3-9H,2,10H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJIINRNDHSKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)CNC3=CC=NC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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